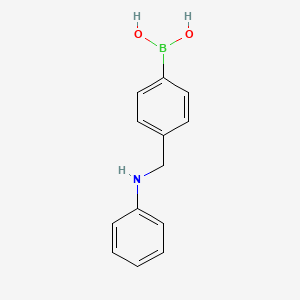

(4-((Phenylamino)methyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-((Phenylamino)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((Phenylamino)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(anilinomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQIDGWZDOKKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674473 | |

| Record name | [4-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690957-44-9 | |

| Record name | B-[4-[(Phenylamino)methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690957-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-((Phenylamino)methyl)phenyl)boronic acid molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-((Phenylamino)methyl)phenyl)boronic Acid

Part 1: Core Physicochemical Identity

In the context of medicinal chemistry and materials science, (4-((Phenylamino)methyl)phenyl)boronic acid serves as a critical bifunctional scaffold. It bridges the reactivity of arylboronic acids (for C-C bond formation) with the secondary amine functionality required for kinase inhibitor pharmacophores and peptidomimetics.

The precise molecular weight is the fundamental constant for all stoichiometric calculations, particularly when accounting for the propensity of boronic acids to dehydrate into boroxines.

Table 1: Physicochemical Specifications

| Parameter | Technical Specification |

| Compound Name | (4-((Phenylamino)methyl)phenyl)boronic acid |

| CAS Registry Number | 690957-44-9 |

| Molecular Formula | C₁₃H₁₄BNO₂ |

| Molecular Weight (MW) | 227.07 g/mol |

| Exact Mass | 227.1118 |

| Physical State | Off-white to pale yellow solid |

| Solubility Profile | Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar organics (Hexane, Et₂O) |

| pKa (Boronic Acid) | ~8.8 (Typical for phenylboronic acids; shifts lower upon diol binding) |

| Storage Condition | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |

Critical Laboratory Note: Commercial samples of boronic acids often contain varying amounts of their cyclic anhydride trimer (boroxine). While the theoretical MW is 227.07 g/mol , gravimetric measurements should assume a "technical" MW slightly lower due to water loss, or the sample should be pre-dried if precise stoichiometry is required.

Part 2: Synthetic Architecture

The synthesis of this scaffold is not merely a mixing of reagents; it requires a controlled Reductive Amination sequence. The choice of reducing agent is the causality that determines yield and purity.

The Protocol: Reductive Amination

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄).

-

Why? NaBH₄ is too aggressive and can reduce the aldehyde to an alcohol before the imine is formed. STAB is milder and selectively reduces the imine species in situ.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 4-formylphenylboronic acid (1.0 eq) and Aniline (1.0 eq) in 1,2-Dichloroethane (DCE).

-

Activation: Add catalytic Acetic Acid (AcOH) to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine. Stir for 30 minutes.

-

Selective Reduction: Add STAB (1.5 eq) portion-wise. The reaction is self-validating: the disappearance of the yellow imine color indicates reduction to the amine.

-

Quench & Purification: Quench with saturated NaHCO₃. Extract with EtOAc. The boronic acid moiety makes column chromatography difficult (streaking); recrystallization from MeCN/Water is preferred.

Visualizing the Synthesis Pathway

The following diagram illustrates the kinetic flow from aldehyde to the final secondary amine target.

Figure 1: Selective reductive amination pathway using Sodium Triacetoxyborohydride (STAB) to prevent aldehyde over-reduction.

Part 3: Catalytic Utility (Suzuki-Miyaura Coupling)

The primary application of CAS 690957-44-9 is as a nucleophile in Suzuki-Miyaura cross-coupling. However, the presence of the secondary amine presents a specific challenge: Catalyst Poisoning .

The "Amine Problem" in Catalysis

Free amines can coordinate strongly to the Palladium (Pd) center, displacing phosphine ligands and creating an inactive "Pd-Amine" complex. This arrests the catalytic cycle.

Optimized Protocol for Amine-Containing Boronic Acids:

-

Ligand Selection: Use bulky, electron-rich ligands like SPhos or XPhos . These create a steric shell around the Pd, preventing the secondary amine from binding, while still allowing the oxidative addition of the aryl halide.

-

Base Selection: Use K₃PO₄ (anhydrous) rather than carbonates. Phosphate bases are efficient at activating the boronic acid to the boronate "ate" complex without promoting side reactions.

-

Solvent System: 1,4-Dioxane/Water (4:1). The water is strictly necessary to dissolve the inorganic base and facilitate transmetallation.

Mechanism & Interference Diagram

The diagram below maps the standard catalytic cycle and highlights the "Kinetic Trap" caused by the amine.

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the risk of catalyst deactivation (Kinetic Trap) by the secondary amine if non-bulky ligands are used.

Part 4: Stability & Storage (Protodeboronation)

A critical failure mode for this molecule is Protodeboronation , where the C-B bond is cleaved by hydrolysis, yielding the non-functionalized amine.

-

Mechanism: The reaction is base-catalyzed.[1] The amine side chain can act as an intramolecular base, increasing the local pH near the boron atom and accelerating C-B bond cleavage.

-

Storage Protocol:

-

Do not store in basic solutions for extended periods.

-

Lyophilize immediately if purified by HPLC.

-

Solid state is stable at -20°C for >12 months.

-

References

-

Santa Cruz Biotechnology. (4-((Phenylamino)methyl)phenyl)boronic acid Product Data (CAS 690957-44-9).[2] Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457–2483.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.

Sources

Strategic Synthesis of (4-((Phenylamino)methyl)phenyl)boronic acid

A Modular Approach for Medicinal Chemistry

Executive Summary

Target Molecule: (4-((Phenylamino)methyl)phenyl)boronic acid

CAS: 100385-65-9 (Generic structure class)

Molecular Formula:

This technical guide details the synthesis of (4-((Phenylamino)methyl)phenyl)boronic acid, prioritizing high-fidelity protocols suitable for drug discovery workflows. Unlike standard alkylations, handling the amphoteric boronic acid moiety requires specific attention to pH-dependent solubility and the equilibrium between the free acid and its cyclic anhydride (boroxine).

Two distinct synthetic pathways are presented:

-

Method A (Reductive Amination): The preferred route for scale-up and purity, utilizing mild hydride donors to prevent protodeboronation.

-

Method B (Nucleophilic Substitution): A rapid, parallel-chemistry friendly route using 4-(bromomethyl)phenylboronic acid.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the

Figure 1: Retrosynthetic tree illustrating the convergent Reductive Amination (Method A) and the linear Substitution (Method B).

Method A: Reductive Amination (Preferred)

Rationale: This method minimizes byproducts. The use of Sodium Triacetoxyborohydride (STAB) allows for "one-pot" execution because STAB reduces the imine selectively without reducing the aldehyde starting material rapidly.

Reaction Scheme

Protocol

Reagents:

-

4-Formylphenylboronic acid (1.0 equiv)

-

Aniline (1.0 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv - catalytic/promoter)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Workflow:

-

Imine Formation: In a dry round-bottom flask under

, dissolve 4-formylphenylboronic acid (1.0 g, 6.67 mmol) and aniline (0.61 mL, 6.67 mmol) in DCE (20 mL). -

Activation: Add glacial acetic acid (0.38 mL, 6.67 mmol). Stir at room temperature (RT) for 30–60 minutes. Observation: Solution may turn slightly yellow/cloudy as the imine forms.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

(2.12 g, 10.0 mmol) portion-wise over 10 minutes. -

Completion: Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Look for M+H = 228).

-

Note on Monitoring: Boronic acids often streak on TLC. LC-MS is preferred.

-

-

Quench: Quench carefully with saturated aqueous NaHCO

.

Critical Workup (Zwitterion Management)

The product contains a basic amine and an acidic boronic acid (

-

Phase Separation: Extract the quenched mixture with EtOAc (3x).

-

pH Adjustment: If the product remains in the aqueous phase, adjust pH to ~7 (isoelectric point) to maximize organic solubility.

-

Drying: Dry organic layers over Na

SO -

Purification: Recrystallize from acetonitrile/water or use reverse-phase flash chromatography (C18, Water/Acetonitrile gradient). Avoid normal phase silica if possible, as boronic acids stick irreversibly to silica hydroxyls.

Method B: Nucleophilic Substitution

Rationale: Useful for parallel library synthesis where dry solvents for reductive amination are inconvenient. Risk: The starting material, 4-(bromomethyl)phenylboronic acid, is a lachrymator and skin irritant.

Protocol

Reagents:

-

4-(Bromomethyl)phenylboronic acid (1.0 equiv)[1]

-

Aniline (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) or K

CO -

Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

-

Dissolve 4-(bromomethyl)phenylboronic acid (1.0 equiv) in DMF (0.2 M concentration).

-

Add DIPEA (2.0 equiv) followed by aniline (1.2 equiv).

-

Stir at RT for 2–4 hours. Heating is rarely required and may promote over-alkylation.

-

Workup: Pour into water. The product often precipitates. Filter and wash with water/hexanes.

Characterization & Troubleshooting

Data Summary Table

| Parameter | Method A (Reductive Amination) | Method B (Substitution) |

| Yield | High (75-90%) | Moderate (50-70%) |

| Purity | Excellent (Mono-alkylation specific) | Risk of bis-alkylation |

| Reaction Time | 4–12 Hours | 2–4 Hours |

| Safety | Mild reagents | Lachrymatory starting material |

| Key Impurity | Unreacted aldehyde | Bis-alkylated aniline |

The Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydride (boroxine).

-

NMR Artifacts: In anhydrous solvents (CDCl

), you may see broad peaks or multiple sets of signals. -

Solution: Run NMR in CD

OD or DMSO-d

Figure 2: Equilibrium between boronic acid monomer and boroxine trimer. Hydrolysis is favored in aqueous/alcoholic media.

References

-

Reductive Amination of Boronic Acids: Adamczyk-Woźniak, A., et al. (2009). "Amination-reduction reaction as simple protocol for potential boronic molecular receptors."[2] Central European Journal of Chemistry, 7(4), 836-840. Link

-

General Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Peptide Alkylation with Bromomethylphenylboronic Acid: Zarth, A. T., et al. (2015). "An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides." New Journal of Chemistry, 39, 4237-4242. Link

-

Boronic Acid Purification & Handling: Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

- 1. 4-(Bromomethyl)phenylboronic acid | C7H8BBrO2 | CID 2735593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

Technical Monograph: (4-((Phenylamino)methyl)phenyl)boronic acid

Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

(4-((Phenylamino)methyl)phenyl)boronic acid (CAS 690957-44-9 ) is a bifunctional organoboron building block characterized by a secondary amine linked to a phenylboronic acid scaffold.[1] Unlike its ortho-substituted counterparts, which are widely recognized for intramolecular B–N interactions in carbohydrate sensing, this para-isomer serves primarily as a linear extension vector in fragment-based drug discovery (FBDD). It functions as a critical intermediate for introducing the N-benzyl aniline motif into biaryl systems via Suzuki-Miyaura cross-coupling, offering a versatile handle for hydrogen bonding interactions in protein active sites.

Part 1: Chemical Identity & Physicochemical Profile

This compound represents a class of "warhead-carrying" ligands where the boronic acid moiety serves dual roles: as a temporary masking group for palladium-catalyzed coupling or as a reversible covalent electrophile for serine proteases.

| Property | Specification |

| IUPAC Name | [4-[(Phenylamino)methyl]phenyl]boronic acid |

| CAS Number | 690957-44-9 |

| Molecular Formula | C₁₃H₁₄BNO₂ |

| Molecular Weight | 227.07 g/mol |

| SMILES | OB(O)c1ccc(cN2ccccc2)cc1 |

| pKa (Boronic Acid) | ~8.8 (Typical for arylboronic acids; lacks ortho-amine stabilization) |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents.[2] |

| Stability | Susceptible to protodeboronation under strong acidic conditions; forms boroxine anhydrides upon dehydration. |

Part 2: Synthetic Architecture & Protocol

Expert Insight: The synthesis of this compound requires careful modulation of pH. The boronic acid group is sensitive to base-catalyzed protodeboronation, while the amine synthesis (reductive amination) typically requires slightly acidic or neutral conditions. The protocol below utilizes a stepwise reductive amination strategy that isolates the imine formation from the reduction to prevent over-alkylation.

Diagram 1: Retrosynthetic Analysis & Forward Pathway

The following logic flow illustrates the construction of the C–N bond via reductive amination, highlighting the critical intermediate.

Caption: Stepwise reductive amination pathway avoiding direct alkylation to minimize bis-alkylation byproducts.

Experimental Protocol: Reductive Amination

Validation Check: Ensure 4-formylphenylboronic acid is free of boroxine anhydride (check melting point) to ensure accurate stoichiometry.

-

Imine Formation (Activation):

-

Charge a reaction vessel with 4-formylphenylboronic acid (1.0 equiv) and Aniline (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

-

Optional: Add 5 mol% anhydrous MgSO₄ to sequester water and drive equilibrium.

-

Stir at room temperature for 2–4 hours.

-

Checkpoint: Monitor by TLC or LC-MS. Disappearance of the aldehyde peak indicates conversion to the imine (Schiff base).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes. Note: NaBH(OAc)₃ is a milder alternative if functional group tolerance is an issue, but NaBH₄ is sufficient here.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup & Purification (Critical Step):

-

Quench with a minimal amount of water.

-

Concentrate in vacuo to remove methanol.

-

pH Adjustment: Adjust pH to ~7–8. Warning: Do not acidify strongly (pH < 4) to avoid protodeboronation.

-

Isolation: The product often precipitates at neutral pH. Filter the solid. If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Acetonitrile/Water is preferred over silica chromatography, as boronic acids can streak or bind irreversibly to silica.

-

Part 3: Functional Utility & Reaction Engineering[3]

1. Suzuki-Miyaura Cross-Coupling

The primary application of this building block is to install the N-benzyl aniline moiety onto aryl halides. The boronic acid acts as the nucleophilic partner.

Mechanism & Optimization: Unlike simple phenylboronic acid, the secondary amine in this molecule can coordinate to Palladium, potentially poisoning the catalyst.

-

Solution: Use phosphine ligands with high steric bulk (e.g., SPhos or XPhos ) to prevent amine coordination.

-

Base Selection: Use inorganic bases like K₃PO₄ or Cs₂CO₃ rather than strong alkoxides to maintain the integrity of the amine.

Diagram 2: Catalytic Cycle & Amine Interference

This diagram visualizes the Suzuki cycle and where the specific structural features of this molecule interact with the catalyst.

Caption: Suzuki-Miyaura cycle highlighting the necessity of bulky ligands to prevent amine-Pd coordination.

2. Reversible Covalent Inhibition (Medicinal Chemistry)

While ortho-aminomethylboronic acids are used for sugar sensing (Wulff-type), this para-isomer is valuable in protease inhibition.

-

Mechanism: The boron atom accepts a lone pair from the active site serine hydroxyl (in serine proteases), forming a tetrahedral boronate adduct.

-

Selectivity: The N-benzyl aniline tail extends into the S1' or S2 pocket of the enzyme, providing specificity via hydrophobic interactions.

Part 4: Safety & Handling

-

Dehydration: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is reversible upon exposure to water/humidity. For precise stoichiometry in reactions, it is recommended to convert the boronic acid to the pinacol ester if long-term storage is required.

-

Toxicity: Generally considered low toxicity, but standard PPE (gloves, goggles) is mandatory due to the unknown biological activity of the specific aniline derivative.

References

-

Synthesis & Reductive Amination

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

-

Suzuki-Miyaura Coupling Mechanism

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

-

Boronic Acids in Medicinal Chemistry

-

Trippier, P. C., & McGuigan, C. "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility." MedChemComm, 2010.

-

-

Aminomethylphenylboronic Acid Properties

-

James, T. D., et al. "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Nature Chemistry, 2019. (Contextual contrast between ortho/para isomers).

-

Sources

An In-Depth Technical Guide to the Solubility of (4-((Phenylamino)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Boronic Acids and the Imperative of Solubility

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and drug discovery. Their unique ability to undergo reversible covalent interactions with diols makes them valuable for applications ranging from sugar sensing to the development of targeted therapeutics.[1] The subject of this guide, (4-((Phenylamino)methyl)phenyl)boronic acid, combines the reactive boronic acid moiety with a phenylaminomethyl group, offering multiple points for molecular elaboration.

However, the journey from a promising chemical entity to a viable drug candidate or advanced material is frequently challenged by suboptimal physicochemical properties, with solubility being a primary hurdle. Low solubility can lead to a cascade of developmental challenges, including poor absorption and erratic bioavailability.[2] Therefore, a thorough understanding and accurate determination of solubility are paramount in the early stages of research and development.

Physicochemical Profile and Factors Influencing Solubility

The solubility of (4-((Phenylamino)methyl)phenyl)boronic acid is governed by a complex interplay of its structural features and the properties of the solvent system.

Molecular Architecture: The molecule possesses both hydrophobic (phenyl rings) and hydrophilic (boronic acid and amino groups) regions. The IUPAC name for this compound is [4-(anilinomethyl)phenyl]boronic acid, and its molecular formula is C₁₃H₁₄BNO₂, with a molecular weight of 227.07 g/mol .[3]

Key Factors Influencing Solubility:

-

pH: The presence of both an acidic boronic acid group and a basic amino group makes the molecule's net charge and, consequently, its solubility highly dependent on the pH of the aqueous medium. At pH values below the pKa of the amino group, it will be protonated, increasing its polarity and likely enhancing aqueous solubility. Conversely, at pH values above the pKa of theboronic acid, it will exist as the more soluble boronate anion.[4]

-

Temperature: The dissolution of most solid compounds, including boronic acids, is an endothermic process, meaning that solubility generally increases with temperature.[5]

-

Solvent Polarity: The solubility of phenylboronic acid is significantly influenced by the polarity of the solvent, with higher solubility generally observed in more polar solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[6][7]

-

Formation of Anhydrides (Boroxines): A well-documented characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. These boroxines are typically less soluble than their monomeric boronic acid counterparts. This equilibrium between the monomer and the trimer can complicate solubility measurements.[8][9]

-

Ion-Pair Formation and Incomplete Dissociation: In solution, interactions between ions can lead to the formation of ion pairs, and weak acids may not fully dissociate. Both phenomena can affect the overall measured solubility of a compound.[10]

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate solubility determination requires robust and well-controlled experimental protocols. We present here methodologies for both thermodynamic and kinetic solubility assays, which serve different purposes in the drug discovery and development pipeline.

Thermodynamic Solubility Assay: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for lead optimization and formulation development.[2][11] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.

The following diagram illustrates the workflow for a typical shake-flask thermodynamic solubility assay.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation:

-

Accurately weigh an excess amount of solid (4-((Phenylamino)methyl)phenyl)boronic acid into a clear glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[12]

-

-

Phase Separation:

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of calibration standards of the test compound in the same buffer, with known concentrations.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[2][13]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay: High-Throughput Screening

Kinetic solubility assays are widely used in the early stages of drug discovery for high-throughput screening of large compound libraries.[14] These assays are faster and require less compound than thermodynamic solubility measurements. They typically involve dissolving the compound in an organic solvent (usually DMSO) first, followed by dilution into an aqueous buffer. The concentration at which the compound precipitates is determined.

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation:

-

Prepare a high-concentration stock solution of (4-((Phenylamino)methyl)phenyl)boronic acid in 100% dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, add the desired aqueous buffer to each well.

-

-

Precipitation Induction:

-

Add small volumes of the DMSO stock solution to the aqueous buffer in the microplate wells to create a dilution series.

-

Seal the plate and incubate at a controlled temperature with gentle shaking for a defined period, typically 1 to 2 hours.[12]

-

-

Analysis:

-

Measure the turbidity or light scattering in each well using a nephelometer or a microplate reader. An increase in turbidity indicates precipitation.

-

The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

-

Analytical Quantification: The Key to Accuracy

The choice of analytical technique for quantifying the dissolved boronic acid is critical for obtaining reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of organic molecules.[13] For boronic acids, a reversed-phase HPLC method is typically employed.

-

Column: A C18 or similar reversed-phase column is suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used in a gradient or isocratic elution.[15]

-

Detection:

-

UV-Vis Detector: The phenyl groups in (4-((Phenylamino)methyl)phenyl)boronic acid provide chromophores that absorb UV light, allowing for quantification with a UV-Vis detector. The selection of an appropriate wavelength is crucial for sensitivity and selectivity.

-

Refractive Index (RI) Detector: While less sensitive than UV detection, an RI detector can be used for quantifying boronic acids, especially if they lack a strong chromophore.

-

Mass Spectrometry (MS) Detector: LC-MS provides high sensitivity and selectivity and can be used for confirmation of the analyte's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying boronic acids in solution. It can be used to:

-

Determine the pKa: By monitoring the chemical shift of the boron atom as a function of pH, the pKa of the boronic acid can be determined.[4][16]

-

Observe Boroxine Formation: ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester, as well as the boroxine trimer.[17][18]

-

Quantify Solute Concentration: While not as common for routine solubility measurements, NMR can be used for quantification with the use of an internal standard of known concentration.

Conclusion and Future Perspectives

While a definitive, publicly available solubility value for (4-((Phenylamino)methyl)phenyl)boronic acid remains elusive, this guide provides the necessary framework for its empirical determination. A thorough understanding of the factors influencing its solubility, coupled with the meticulous application of the detailed experimental protocols herein, will empower researchers to generate high-quality, reliable data. Such data is indispensable for advancing the development of new therapeutics and materials based on this versatile boronic acid scaffold. Future work should focus on the systematic study of the solubility of a range of substituted aminophenylboronic acids to establish quantitative structure-property relationships that can guide the design of next-generation molecules with optimized physicochemical properties.

References

- Dąbrowski, M., Sporzyński, A., & Szłyk, E. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Sporzyński, A., & Dąbrowski, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Popik, V. V. (2010).

-

ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its... Retrieved from [Link]

- Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130.

- Lelievre, D., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.

-

PubChem. (n.d.). (4-(Aminomethyl)phenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of phenylboronic compounds in water. Retrieved from [Link]

- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

ResearchGate. (n.d.). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Factors that Affect Solubility. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. evotec.com [evotec.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. waters.com [waters.com]

- 14. inventivapharma.com [inventivapharma.com]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of (4-((Phenylamino)methyl)phenyl)boronic acid

This guide provides a comprehensive technical analysis of the stability, storage, and handling of (4-((Phenylamino)methyl)phenyl)boronic acid (CAS: 690957-44-9).[1] It is designed for researchers requiring high-fidelity structural integrity for applications in proteomics, medicinal chemistry, and supramolecular assembly.[1]

Executive Summary

(4-((Phenylamino)methyl)phenyl)boronic acid is a bifunctional building block containing a Lewis-acidic boronate moiety and a secondary aniline derivative. Its stability is governed by two competing mechanisms: reversible dehydration (boroxine formation) and irreversible oxidation (of the amine or C-B bond).

Core Storage Directive:

-

Temperature: -20°C (Long-term) | 2–8°C (Working stock).

-

Atmosphere: Inert gas (Argon/Nitrogen) is critical to prevent aniline oxidation.[1]

-

Humidity: Strictly anhydrous to control stoichiometry, or controlled humidity to maintain monomeric form (context-dependent).[1]

-

Light: Protect from light to inhibit photo-oxidation of the secondary amine.

Chemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting degradation pathways.

| Property | Detail |

| Chemical Name | (4-((Phenylamino)methyl)phenyl)boronic acid |

| CAS Number | 690957-44-9 |

| Molecular Formula | C₁₃H₁₄BNO₂ |

| Molecular Weight | 227.07 g/mol (Monomer) |

| Functional Groups | 1.[2][3][4][5][6] Boronic Acid (-B(OH)₂): Susceptible to dehydration and protodeboronation.2. Secondary Amine (-NH-): Susceptible to N-oxidation and salt formation.3. Phenyl Ring: π-π stacking potential.[7] |

| pKa Estimates | Boronic Acid: ~8.8 (Lewis Acid)Aniline Nitrogen: ~4.6 (Conjugate Acid) |

Structural Insight: Unlike ortho-substituted aminomethyl phenylboronic acids (which form stable intramolecular B–N Wulff-type adducts), this para-substituted isomer cannot self-coordinate intramolecularly. Consequently, the boron center remains coordinatively unsaturated and highly reactive toward external nucleophiles (water, alcohols) and dimerization.[1]

Mechanisms of Instability & Degradation[1]

The compound undergoes three primary transformation pathways.[8] Understanding these is vital for interpreting analytical data (NMR/HPLC) and ensuring reaction reproducibility.

The Boroxine Equilibrium (Thermodynamic Instability)

Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines).[1] This is not degradation but a change in physical state driven by water content.

-

Dry Conditions/Heat: Shifts equilibrium toward the Boroxine (Trimer).

-

Aqueous/Humid Conditions: Shifts equilibrium toward the Boronic Acid (Monomer).

-

Impact: Commercial samples often contain 10–50% boroxine.[1] This alters the effective molecular weight if not accounted for.

Oxidative Degradation (Irreversible)[1]

-

Amine Oxidation: The secondary aniline moiety is sensitive to atmospheric oxygen and light. Oxidation leads to the formation of N-oxides or radical coupling products (often observed as sample browning).

-

C-B Bond Oxidation: While arylboronic acids are relatively stable, prolonged exposure to air (especially in solution) can cleave the C-B bond, yielding the corresponding phenol (4-((phenylamino)methyl)phenol).[1]

Protodeboronation

Under acidic or basic conditions (or high temperature), the C-B bond hydrolyzes, releasing boric acid and the de-boronated arene.[1] This is accelerated by metal contaminants.[1]

Visualizing the Pathways

Figure 1: The dynamic equilibrium between monomer and boroxine (reversible) vs. irreversible oxidative degradation pathways.[1]

Comprehensive Storage Protocols

To maintain purity >98%, follow these tiered storage protocols.

Long-Term Storage (>1 Month)

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

-

Seal: Wrap the cap with Parafilm to prevent moisture ingress/egress.

-

Temperature: -20°C .

-

Rationale: Low temperature slows amine oxidation kinetics.[1] Inert gas prevents oxidative browning.[1]

Short-Term / Working Stock (<1 Month)

-

Container: Tightly sealed vial.

-

Temperature: 2–8°C (Refrigerator).

-

Desiccation: Store the vial inside a desiccator containing active silica gel or Drierite.

-

Rationale: Keeping the environment dry stabilizes the stoichiometry (minimizing fluctuation between monomer and trimer).

Solution State Storage (High Risk)

-

Stability: Poor. Boronic acids in solution (DMSO, Methanol) are prone to esterification (with alcohol solvents) or oxidation.[1]

-

Protocol: Prepare solutions fresh immediately before use .

-

If storage is unavoidable: Freeze at -80°C in anhydrous DMSO under Argon. Survive time: <48 hours.[1]

Quality Control & Analytical Monitoring

Before using the compound in critical experiments (e.g., SPR binding, Suzuki coupling), validate its integrity.[1]

1H-NMR Validation

-

Solvent: DMSO-d6 (preferred) or Methanol-d4.

-

Boroxine Check: In DMSO-d6 with added D₂O (1 drop), the boroxine converts to monomer, simplifying the spectrum.[1] In anhydrous solvents, you may see broadened peaks indicating monomer/trimer exchange.[1]

-

Purity Marker: Look for the disappearance of the characteristic B-OH protons (usually broad singlets around 8.0 ppm in DMSO).

-

Degradation Marker: Phenolic protons (sharp singlets ~9.0 ppm) indicate oxidative C-B cleavage.[1]

Stoichiometry Correction

Since the compound may exist as a mixture of Boronic Acid (MW 227.[1]07) and Boroxine (MW ~627.0 / 3 ≈ 209.0 per unit), the "effective" molecular weight fluctuates.[1]

-

Best Practice: For precise stoichiometry, assume the sample is a mixture.[1] If high precision is needed, recrystallize from water/acetonitrile to force the monomeric state, then vacuum dry gently (avoiding total dehydration).[1]

Handling & Safety Workflow

Safety Note: Treat as a potential irritant. The secondary amine may have sensitizing properties.

Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive boronic acids.

References

-

Hall, D. G. (Ed.).[1] (2011).[1][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]

-

IUPAC. (2025).[1][5] Nomenclature of Organic Chemistry: Boronic Acids and Boroxines. International Union of Pure and Applied Chemistry.[7]

-

Santa Cruz Biotechnology. (n.d.).[1][4] 4-((Phenylamino)methyl)phenylboronic acid (CAS 690957-44-9) Product Data Sheet. Retrieved from

-

Tokunaga, Y., et al. (2002).[1][10] Thermodynamic Parameters for the Formation of Boroxines. Journal of the Chemical Society, Perkin Transactions 2.[1] Link[1]

-

BenchChem. (2025).[1] Compound Structure and Properties: (4-((Phenylamino)methyl)phenyl)boronic acid.[4] Retrieved from

Sources

- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Diphenylamino)phenylboronic acid | 201802-67-7 [chemicalbook.com]

- 3. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid | C20H20BNO2 | CID 23083792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (4-((Phenylamino)methyl)phenyl)boronic acid | 690957-44-9 | Benchchem [benchchem.com]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

(4-((Phenylamino)methyl)phenyl)boronic acid safety data sheet

[1][2]

Compound Identity & Physicochemical Profile

Target Compound: (4-((Phenylamino)methyl)phenyl)boronic acid CAS Number: 690957-44-9 Molecular Formula: C₁₃H₁₄BNO₂ Molecular Weight: 227.07 g/mol [1]

Physicochemical Data Table

| Property | Specification | Operational Implication |

| Physical State | White to off-white solid | Dust generation risk; requires local exhaust ventilation.[1] |

| Solubility | Soluble in DMSO, MeOH, Ethanol | Use polar organic solvents for stock solutions; poor water solubility limits aqueous-only protocols.[1] |

| Melting Point | >200°C (Typical for arylboronics) | High thermal stability, but prolonged heat can induce dehydration to boroxines.[1] |

| pKa (Boronic) | ~8.8 (Estimated) | Reversible covalent binding to diols occurs efficiently at pH > 8.[1]5. |

| Reactivity | Lewis Acid | Susceptible to oxidation (protodeboronation) and dehydration (trimerization).[1] |

Hazard Analysis & Risk Assessment (GHS Standards)

While specific toxicological data for this exact derivative is limited, its structural class (arylboronic acids) dictates the following safety profile based on Structure-Activity Relationships (SAR).

GHS Classification (Extrapolated)[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Mechanistic Toxicity

-

Lewis Acidity: The empty p-orbital on the boron atom makes this compound a mild Lewis acid.[1] Upon contact with mucous membranes, it can complex with glycoproteins (via diol binding), leading to irritation and cellular disruption.

-

Amine Functionality: The secondary amine (phenylamino) moiety adds basicity, potentially increasing skin absorption compared to simple phenylboronic acid.[1]

-

Protodeboronation: In the presence of strong oxidizers or heavy metals, the C-B bond can cleave, releasing aniline derivatives which have their own toxicity profiles (methemoglobinemia risk).[1]

Safety Engineering & Handling Protocols

Core Directive: Treat as a bioactive fragment. Prevent inhalation of dust and direct contact.[1][4][5]

A. Engineering Controls (The Primary Barrier)[1]

-

Solid Handling: All weighing of the solid powder must be performed inside a Class I Fume Hood or a powder containment balance enclosure.[1]

-

Static Control: Boronic acids can be electrostatically charged.[1] Use anti-static gun or ionizers during weighing to prevent dispersal.[1]

B. Storage & Stability (The "Boroxine Cycle")

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under dry/hot conditions.[1] This is reversible but affects stoichiometry.[1]

-

Storage Condition: 2–8°C, Desiccated.

-

Container: Tightly sealed glass or polypropylene.[1] Avoid long-term storage in unsealed vessels.

-

Rehydration Protocol: If stoichiometry is critical (e.g., quantitative kinetics), stir the compound in aqueous THF/MeOH for 30 mins prior to use to hydrolyze potential anhydride trimers back to the monomeric acid.

C. Personal Protective Equipment (PPE)[1]

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for fine powders.

-

Hands: Nitrile gloves (minimum thickness 0.11 mm).[1] Break-through time >480 min.[1]

-

Respiratory: If working outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]

Visualized Safety Decision Tree

The following diagram outlines the logical flow for handling spills or exposure events, prioritizing containment and neutralization.

Caption: Operational decision tree for emergency response involving (4-((Phenylamino)methyl)phenyl)boronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol illustrates the safe application of the compound in a C-C bond formation reaction.[1] The boronic acid is coupled with an aryl halide.[1]

Reagents

-

Boronic Acid: (4-((Phenylamino)methyl)phenyl)boronic acid (1.2 equiv)[1]

-

Electrophile: 4-Bromoanisole (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Inerting: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Rationale: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.[1]

-

Charging: Add the boronic acid, aryl halide, and Pd catalyst to the flask.

-

Safety Check: Weigh the boronic acid in a hood to avoid inhalation.[1]

-

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Activation: Add the aqueous K₂CO₃ solution.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Quench & Workup: Cool to RT. Filter through a Celite pad (to trap Pd).[1] Dilute with EtOAc and wash with water.[1]

-

Disposal: The aqueous layer contains boron residues; dispose of as hazardous chemical waste, not down the drain.

-

Workflow Diagram

Caption: Sequential workflow for Suzuki coupling emphasizing safety checkpoints (Inert atmosphere, Filtration).

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66827, Phenylboronic acid. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

The Architect of Affinity: A Technical Chronicle of Aminophenylboronic Acids

Content Type: Technical Whitepaper Audience: Researchers, Chemical Biologists, and Drug Development Professionals Estimated Reading Time: 12 Minutes

Executive Summary: The "Privileged" Boron Scaffold

Aminophenylboronic acid (APBA) stands as a singular entity in the history of chemical biology. It is not merely a reagent but a functional bridge between the rigid world of organic synthesis and the fluid complexity of biological systems. Its defining characteristic—the ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols—has made it the cornerstone of Boronate Affinity Chromatography (BAC) , the gold standard for glycated hemoglobin (HbA1c) analysis, and a critical motif in the development of proteasome inhibitors and glucose sensors.

This guide deconstructs the history, synthesis, and mechanistic utility of APBA, moving beyond simple chronology to explore the chemical causality that cemented its role in modern science.

Historical Genesis: From Michaelis to Seaman

While the father of organoboron chemistry, August Michaelis , laid the groundwork in the late 19th century by synthesizing phenylboronic acid (PBA), the specific introduction of the amino group was a calculated evolution driven by the need for functionalizable handles.

The Nitration Challenge (1931)

The first robust synthesis of m-aminophenylboronic acid is attributed to Seaman and Johnson (1931) . Their work addressed a critical synthetic bottleneck: direct nitration of phenylboronic acid.

-

The Problem: Phenylboronic acid is sensitive to proteodeboronation (cleavage of the C-B bond) under the harsh acidic conditions required for nitration.

-

The Breakthrough: They utilized controlled nitration at low temperatures to yield m-nitrophenylboronic acid, followed by a reduction step. This established the meta-isomer as the thermodynamic and kinetic standard, a preference that persists today due to the superior stability of the C-B bond in the meta position compared to the para or ortho isomers.

The Modern Palladium Shift

In the 1980s and 90s, the discovery of the Suzuki-Miyaura coupling revolutionized APBA synthesis. Instead of harsh nitration, researchers could now couple 3-bromoaniline derivatives with bis(pinacolato)diboron, allowing for milder conditions and higher functional group tolerance.

Visualization: Synthetic Evolution

The following diagram contrasts the classical "Seaman Route" with the modern "Miyaura Route."

Caption: Evolution of APBA synthesis from harsh electrophilic aromatic substitution to transition-metal catalyzed cross-coupling.

The Pivotal Application: Boronate Affinity Chromatography (BAC)

The defining moment for APBA occurred in 1970 , when Gilham and Weith immobilized boronic acids onto cellulose and agarose matrices. This was not merely a new separation technique; it was a paradigm shift in how we handle nucleic acids and carbohydrates.

The Mechanism of Action

The efficacy of APBA in chromatography relies on a pH-dependent reversible covalent interaction.

-

Trigonal Planar State (pH < pKa): At neutral/acidic pH, the boron atom is sp² hybridized (trigonal planar) and has low affinity for diols.

-

Tetrahedral State (pH > pKa): Under alkaline conditions (typically pH 8.5–9.0), the boron accepts a hydroxyl ion, becoming sp³ hybridized (tetrahedral boronate anion). This anionic form rapidly condenses with cis-1,2-diols (like those in RNA or glucose) to form a stable five-membered cyclic ester.

-

Elution: Lowering the pH reverts the boron to the trigonal state, releasing the bound molecule. Alternatively, a competing diol (like sorbitol) can displace the target.

Why meta-Aminophenylboronic Acid?

You will consistently find the meta-isomer (m-APBA) used in commercial resins (e.g., Affi-Gel, Boronate-Agarose).

-

Stability: p-Aminophenylboronic acid is susceptible to quinoid-like oxidation and easier hydrolytic cleavage of the C-B bond.

-

pKa Modulation: The amine group in the meta position (often acylated during immobilization) provides an inductive effect that optimizes the pKa for binding under mild alkaline conditions.

Visualization: The Binding Mechanism

Caption: The pH-switchable mechanism of Boronate Affinity Chromatography. Binding requires the tetrahedral anionic state.

The Clinical Revolution: HbA1c Monitoring

Perhaps the most impactful application of APBA is in the management of diabetes. In 1976 , Anthony Cerami and colleagues identified HbA1c as a marker for long-term glucose control.[1] However, early quantification methods (electrophoresis) were flawed—they separated hemoglobin based on charge, which led to interference from hemoglobin variants (e.g., HbF, HbS).

The APBA Solution: APBA affinity columns bind specifically to the glycated (glucose-modified) N-terminal valine of the hemoglobin beta chain.

-

Specificity: The glucose moiety on HbA1c contains a cis-diol. Non-glycated hemoglobin (HbA0) does not.

-

Robustness: Unlike charge-based methods, APBA binding is unaffected by temperature fluctuations or the presence of hemoglobin variants (sickle cell trait, etc.), provided the variant itself is not glycated at a different rate.

-

Standardization: This method became a reference standard for clinical laboratories worldwide.

Technical Reference: Data & Protocols

Comparative Properties of APBA Isomers

The choice of isomer dictates the stability and pH range of your application.

| Property | m-Aminophenylboronic Acid | p-Aminophenylboronic Acid | o-Aminophenylboronic Acid |

| pKa (Boronate) | ~8.8 | ~8.4 | ~10.0 (Internal H-bond) |

| Stability (C-B Bond) | High | Moderate (Oxidation prone) | Low (Steric hindrance) |

| Primary Use | Affinity Chromatography, Sensors | Suzuki Coupling | Specialized Catalysis |

| Solubility | Moderate (Water/Alcohol) | Low | Moderate |

Protocol: Preparation of APBA-Agarose Affinity Column

This protocol describes the immobilization of m-APBA onto N-hydroxysuccinimide (NHS)-activated agarose beads.

Materials:

-

NHS-Activated Agarose (e.g., Sepharose 4B)

-

Ligand: m-Aminophenylboronic acid hemisulfate

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

Workflow:

-

Ligand Dissolution: Dissolve m-APBA in Coupling Buffer to a concentration of 5–10 mg/mL. Note: Ensure pH remains ~8.3; the hemisulfate salt is acidic.

-

Resin Washing: Wash the NHS-activated resin rapidly with ice-cold 1 mM HCl (to preserve NHS groups).

-

Coupling Reaction: Mix the resin and ligand solution immediately. Incubate for 4 hours at room temperature or overnight at 4°C with gentle rotation.

-

Mechanism:[2] The primary amine of m-APBA attacks the NHS-ester, forming a stable amide linkage.

-

-

Blocking: Wash resin and incubate with 0.1 M Ethanolamine (pH 8.0) for 1 hour to block any remaining unreacted NHS sites.

-

Storage: Wash extensively with PBS. Store in 20% ethanol at 4°C.

Future Outlook: "Smart" Materials

The history of APBA is not closed. Current research leverages the APBA motif for Glucose-Responsive Insulin Delivery .

-

Concept: Polymers containing APBA and insulin are synthesized.

-

Trigger: At high blood glucose, glucose displaces the polymer-polymer interactions (or polymer-insulin interactions) via competitive binding to the boronate.

-

Result: The polymer swells or dissociates, releasing insulin exactly when needed.

References

-

Seaman, W., & Johnson, J. R. (1931). Derivatives of Phenylboric Acid, Their Preparation and Action upon Bacteria. Journal of the American Chemical Society, 53(2), 711–723. Link

-

Gilham, P. T., & Weith, H. L. (1970). The Use of Cellulose-Phenylboronic Acid for the Isolation of Immunoglobulins and Nucleic Acids. Methods in Enzymology, 21, 191-197. Link

-

Koenig, R. J., et al. (1976). Hemoglobin A1c as an Indicator of the Severity of Glucose Intolerance in Diabetes.[3] Diabetes, 25(3), 230–232. Link

-

Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Mallia, A. K., et al. (1981). Preparation and use of a boronic acid-affinity support for separation of nucleotides and nucleosides.[6] Analytical Letters, 14(8), 649-661. Link

Sources

- 1. breakthrought1d.org [breakthrought1d.org]

- 2. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Theoretical and Computational Elucidation of Phenylamino-Substituted Boronic Acids

Foreword: The Rising Prominence of Phenylamino-Substituted Boronic Acids

Phenylamino-substituted boronic acids and their derivatives represent a burgeoning class of molecules with significant therapeutic and material science potential. Their unique electronic and structural properties, stemming from the interplay between the electron-donating amino group and the electron-accepting boronic acid moiety, make them compelling candidates for drug design, particularly as enzyme inhibitors and sensors.[1][2][3] The boronic acid group's ability to form reversible covalent bonds with diols is a key feature exploited in many of their biological applications.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate these promising compounds, offering both foundational knowledge and practical, field-proven insights.

Section 1: Foundational Principles of Theoretical Calculations

A deep understanding of the molecular properties of phenylamino-substituted boronic acids is paramount for their rational design and application. Theoretical calculations provide a powerful lens through which we can examine these properties at a quantum mechanical level, offering insights that are often difficult or impossible to obtain through experimental means alone.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium-sized molecules like phenylamino-substituted boronic acids due to its favorable balance of accuracy and computational cost.[5] DFT calculations allow us to predict a wide range of properties, including:

-

Geometric Structures: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Properties: Understanding the distribution of electrons within the molecule, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity and spectroscopic behavior.[5][6]

-

Vibrational Frequencies: Simulating infrared and Raman spectra to aid in experimental characterization.

-

Reaction Mechanisms: Mapping the energy landscape of chemical reactions to understand how these molecules are formed and how they interact with other species.

The choice of functional and basis set is a critical decision in any DFT study, as it directly impacts the accuracy of the results. For boronic acid systems, hybrid functionals such as B3LYP have been shown to provide reliable results.[5][7] Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed to accurately describe the electronic structure of these molecules.[5][7] The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to correctly model the bonding and non-bonding interactions involving the boron atom and the amino group.[8][9]

Section 2: Practical Application: Computational Workflows

This section provides detailed, step-by-step protocols for key computational workflows, empowering researchers to apply these methods to their own investigations of phenylamino-substituted boronic acids.

Workflow for DFT-Based Structural and Electronic Analysis

This workflow outlines the essential steps for performing a comprehensive DFT analysis of a novel phenylamino-substituted boronic acid.

Caption: A typical workflow for DFT calculations on phenylamino-substituted boronic acids.

Molecular Docking: Unraveling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein.[10] This is particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For phenylamino-substituted boronic acids, which often act as enzyme inhibitors, covalent docking is a crucial consideration due to the formation of a reversible covalent bond between the boron atom and active site residues like serine.[11][12][13]

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the active site, typically based on the location of the co-crystallized ligand or known catalytic residues.

-

-

Ligand Preparation:

-

Generate a 3D structure of the phenylamino-substituted boronic acid.

-

Assign partial charges and define rotatable bonds.

-

Specify the boron atom as the reactive center for covalent bond formation.

-

-

Covalent Docking Simulation:

-

Utilize a docking program that supports covalent docking (e.g., AutoDock, GOLD).

-

Define the covalent linkage between the boron atom and the nucleophilic residue in the active site (e.g., the hydroxyl group of a serine).

-

Run the docking simulation to generate a series of possible binding poses.

-

-

Analysis of Results:

-

Rank the docking poses based on the scoring function, which estimates the binding affinity.

-

Visually inspect the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, and the covalent bond) between the inhibitor and the protein.

-

Caption: Workflow for covalent molecular docking of boronic acid inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities.[14][15] The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. This is a powerful tool in lead optimization, allowing for the prioritization of synthetic efforts.[16]

-

Data Collection and Curation:

-

Compile a dataset of phenylamino-substituted boronic acids with experimentally determined biological activities (e.g., IC50 values).

-

Ensure data consistency and remove any outliers.

-

-

Descriptor Calculation:

-

For each molecule, calculate a set of numerical descriptors that represent its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, HOMO/LUMO energies, topological indices).

-

-

Model Building and Validation:

-

Divide the dataset into a training set (for model building) and a test set (for validation).

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that relates the descriptors to the biological activity.

-

Validate the model's predictive power using the test set and various statistical metrics (e.g., q², r²).

-

-

Model Interpretation and Application:

-

Analyze the QSAR model to identify the key molecular features that contribute to high biological activity.

-

Use the validated model to predict the activity of virtual libraries of new phenylamino-substituted boronic acids, guiding the design of more potent compounds.

-

Caption: A streamlined workflow for developing a QSAR model.

Section 3: Data Interpretation and Case Studies

The true value of theoretical calculations lies in their ability to provide actionable insights. This section will present hypothetical data in a structured format and discuss its interpretation in the context of drug design.

Interpreting DFT Results for Lead Optimization

Table 1: Calculated Properties of Phenylamino-Substituted Boronic Acid Analogs

| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Parent | Unsubstituted | -5.89 | -1.23 | 4.66 | 2.15 |

| Analog A | 4-Nitro | -6.54 | -2.11 | 4.43 | 5.87 |

| Analog B | 4-Methoxy | -5.62 | -1.05 | 4.57 | 2.89 |

-

Analysis: The introduction of an electron-withdrawing nitro group (Analog A) significantly lowers both the HOMO and LUMO energies, indicating increased electrophilicity. Conversely, the electron-donating methoxy group (Analog B) raises these energy levels. The HOMO-LUMO gap is a rough indicator of chemical reactivity; a smaller gap suggests higher reactivity. The large dipole moment of Analog A suggests stronger interactions with a polar protein active site.

Correlating Docking Scores with Experimental Activity

Table 2: Docking Scores and Experimental IC50 Values for a Series of Inhibitors

| Inhibitor | Docking Score (kcal/mol) | Key Interactions with Serine220 | Experimental IC50 (nM) |

| Inhibitor 1 | -8.5 | Covalent bond, H-bond with Gly198 | 50 |

| Inhibitor 2 | -7.2 | Covalent bond | 250 |

| Inhibitor 3 | -9.1 | Covalent bond, H-bond with Gly198, Pi-stacking with Phe154 | 25 |

-

Analysis: A clear correlation can be observed between the predicted binding affinity (docking score) and the experimentally determined inhibitory activity (IC50). Inhibitor 3, with the most favorable docking score, also exhibits the highest potency. The analysis of key interactions reveals that in addition to the crucial covalent bond, hydrogen bonding and pi-stacking interactions contribute significantly to the binding affinity. This information can guide the design of new analogs with enhanced interactions.

Section 4: Future Perspectives and Advanced Methodologies

The field of computational chemistry is constantly evolving. For researchers working with phenylamino-substituted boronic acids, several advanced techniques hold promise for even more accurate and insightful predictions:

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the reactive core of the system (e.g., the ligand and the active site) with a high level of quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This is particularly useful for studying enzymatic reactions and covalent bond formation with high accuracy.[12]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes, water networks in the active site, and the stability of binding poses over time.

-

Free Energy Perturbation (FEP): FEP is a rigorous computational method for calculating the relative binding free energies of a series of congeneric ligands. While computationally expensive, it can provide highly accurate predictions of ligand potency.

Conclusion

Theoretical and computational methods are indispensable tools in the modern research and development landscape for phenylamino-substituted boronic acids. From elucidating fundamental electronic properties with DFT to predicting biological activity through molecular docking and QSAR, these in silico approaches provide a rational framework for designing molecules with desired properties. By integrating these computational strategies into the research pipeline, scientists can accelerate the discovery and optimization of novel therapeutics and advanced materials.

References

-

Lei, M., Zhao, X., Wang, Z., & Zhu, Y. (2008). Pharmacophore Modeling, Docking Studies, and Synthesis of Novel Dipeptide Proteasome Inhibitors Containing Boron Atoms. Journal of Chemical Information and Modeling. [Link]

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

- Chen, Y., Tondi, D., & Shoichet, B. K. (2013). Covalent docking of large libraries for the discovery of chemical probes.

-

Lei, M., Zhao, X., Wang, Z., & Zhu, Y. (2008). Pharmacophore modeling, docking studies, and synthesis of novel dipeptide proteasome inhibitors containing boron atoms. PubMed. [Link]

-

Gramatica, P. (2020). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Journal of Chemical Information and Modeling. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

D. Tondi, S. Calò, B. K. Shoichet, M. P. Costi. (2010). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Quora. (2016). What are the steps of QSAR based drug design? Quora. [Link]

-

Krajnc, A., & Pavan, G. M. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences. [Link]

-

SciSpace. (n.d.). Covalent docking of large libraries for the discovery of chemical probes. SciSpace. [Link]

-

Massachusetts Institute of Technology. (n.d.). Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

-

H. T. T. Tran, P. J. Robinson, A. E. Pomerantz, P. S. Bagus. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. University of Nottingham Ningbo China. [Link]

-

Kur, K., Kowalska-Baron, A., & Miller, E. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. [Link]

-

Tondi, D., Calò, S., Shoichet, B. K., & Costi, M. P. (2010). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Bioorganic & medicinal chemistry letters. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Karabacak, M., Kose, E., Şaş, E. B., Kurt, M., & Atac, A. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Fernandes, G. F. S., Denny, W. A., & dos Santos, J. L. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

Unknown. (n.d.). Molecular Docking Tutorial. Unknown Source. [Link]

-

Reddit. (2020). Docking in Autodock, using boronic acid/non-supported molecules. r/Biochemistry on Reddit. [Link]

-

YouTube. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

- Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research.

-

Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]

- Silva, M., & de Lera, Á. R. (2011).

-

Pitman, S. J., et al. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

-

Pantazis, D. A. (2020). Density Functionals Basis Sets. Paderborn Center for Parallel Computing (PC2). [Link]

-

M. F. G. M. de Aguiar, et al. (2026). Switching Shapes: Reversible Three Species Photoisomerization of Substituted 1,2-Dihydro-1,2-azaborinines. Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Covalent docking of selected boron-based serine beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. neovarsity.org [neovarsity.org]

- 15. quora.com [quora.com]

- 16. QSAR workbench: automating QSAR modeling to drive compound design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of (4-((Phenylamino)methyl)phenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Strategic Importance of Boronic Acids in Drug Discovery

Boron-containing compounds, once overlooked in medicinal chemistry due to perceived toxicity, have emerged as a pivotal class of molecules in modern drug discovery.[1][2] This shift in perspective is largely due to the unique chemical properties of the boronic acid functional group, which render it a versatile tool for synthesizing complex molecular architectures and for direct interaction with biological targets.[1] The landmark approval of the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma underscored the therapeutic potential of boronic acid-containing drugs and catalyzed a surge in research and development in this area.[2]